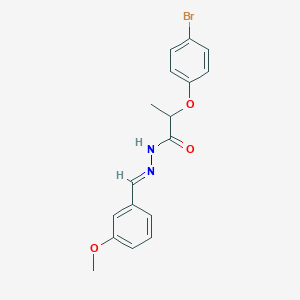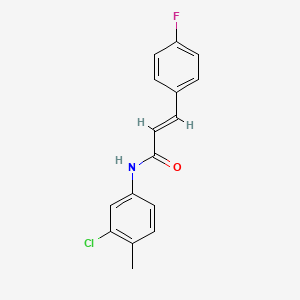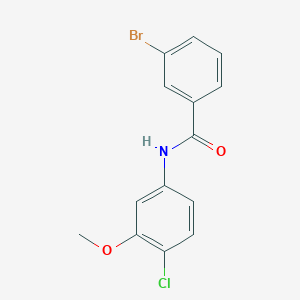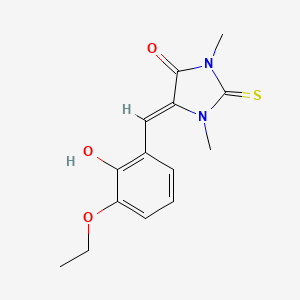![molecular formula C15H14N4OS2 B5848688 N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound has shown promising results in various studies, and its unique structure and properties have made it a popular subject of research in recent years.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of specific enzymes or receptors in the target organism. In medicinal chemistry, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of specific enzymes involved in the inflammatory response. In agrochemicals, this compound has been shown to inhibit the growth of weed species by inhibiting specific enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea vary depending on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation and pain, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In agrochemicals, this compound has been shown to inhibit the growth of weed species, with studies demonstrating its ability to inhibit specific enzymes involved in plant growth and development.
実験室実験の利点と制限
The advantages of using N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments include its unique structure and properties, which make it a popular subject of research. Additionally, this compound has shown promising results in various studies, making it a potential candidate for further research and development. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise, as well as the potential for toxicity and other adverse effects.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea. In medicinal chemistry, future research could focus on the development of more potent and selective anti-inflammatory agents based on the structure of this compound. In agrochemicals, future research could focus on the development of more effective and environmentally friendly herbicides based on the structure of this compound. In materials science, future research could focus on the synthesis of novel materials with unique properties based on the structure of this compound. Overall, the potential applications of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea make it a promising subject of research in various fields.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3,4-dimethylaniline with thiosemicarbazide, followed by cyclization with carbon disulfide to form 5-(2-thienyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 5-(2-thienyl)-1,3,4-thiadiazol-2-amine with 3,4-dimethylisocyanate to form N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In agrochemicals, this compound has shown potential as a herbicide, with studies demonstrating its ability to inhibit the growth of various weed species. In materials science, this compound has shown potential as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9-5-6-11(8-10(9)2)16-14(20)17-15-19-18-13(22-15)12-4-3-7-21-12/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSUCCGWUWGYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)


![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)
![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)